molecular formula C10H8BrNO B1276337 6-Bromo-4-methylquinolin-2-ol CAS No. 89446-19-5

6-Bromo-4-methylquinolin-2-ol

Cat. No.: B1276337
CAS No.: 89446-19-5
M. Wt: 238.08 g/mol
InChI Key: NOQMJGOVUYZKIA-UHFFFAOYSA-N
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Description

6-Bromo-4-methylquinolin-2-ol is a quinoline derivative with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Mechanism of Action

Mode of Action

As a quinoline derivative, it possesses an electron-donating group (bromoaniline) and an electron-withdrawing group . These groups could potentially interact with its targets, leading to changes in their function. The exact nature of these interactions and the resulting changes are subjects for further investigation.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be 2.84 .

Action Environment

The compound should be stored in a dry room at normal temperature .

Biochemical Analysis

Biochemical Properties

6-Bromo-4-methylquinolin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of certain bacterial strains by interfering with their metabolic processes. The compound’s interaction with enzymes such as DNA gyrase and topoisomerase IV disrupts bacterial DNA replication and transcription, leading to cell death. Additionally, this compound has been found to bind to viral proteins, inhibiting their replication and reducing viral load.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes. This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell proliferation. Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and energy depletion.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound inhibits enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in chromatin structure and gene transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inhibiting bacterial infections . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and detoxification . The compound’s metabolism leads to the formation of several metabolites, which may have distinct biological activities . Additionally, this compound affects metabolic flux by inhibiting key metabolic enzymes, resulting in altered metabolite levels and disrupted cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments are influenced by its chemical properties and interactions with cellular components . These factors determine its bioavailability and efficacy in different tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methylquinolin-2-ol typically involves the bromination of 4-methylquinolin-2-ol. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-4-methylquinolin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, catalysts, and materials.

Comparison with Similar Compounds

Comparison: 6-Bromo-4-methylquinolin-2-ol is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .

Properties

IUPAC Name

6-bromo-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQMJGOVUYZKIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30422519
Record name 6-Bromo-4-methylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30422519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89446-19-5
Record name 6-Bromo-4-methylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30422519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3.00 g (0.0117 moles) of N-(4-bromophenyl)-3-oxobutyramide and 6 ml concentrated sulfuric acid was stirred and heated to 95°-100° C. (H2O bath) for 11/2 hours. The resulting solution was poured onto an ice/H2O mixture to yield a white crystalline product. The crystals were collected and taken up in 200 ml absolute ethanol. The volume was reduced to 150 ml followed by chilling; crystals were isolated (0.71 g 25.6%), mp 292°-299° C. Anal. Calcd. for C10H8BrNO: C, 50.45; H, 3.39; N, 5.88; Br, 33.56. Found: C, 50.28; H, 3.44; N, 5.83; Br, 33.68. A TLC of the product on silica showed Rf 0.18 with ethyl acetate eluent.
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3 g
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Reaction Step One
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6 mL
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reactant
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ice H2O
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Synthesis routes and methods II

Procedure details

A solution of 50.0 g (195 mmol) of N-(4-bromophenyl)-3-oxobutyramide in 217 mL of concentrated sulfuric acid was heated to 120° C. for 1 hour. After cooling to RT, the reaction solution was added to 1.5 L of ice water, stirred for 30 minutes, and the precipitate formed was filtered and washed with 4 L of water. Subsequently it was dried at 35° C. in the circulating air dryer until a constant weight was achieved. Yield: 24.0 g (52% of theoretical); C10H8BrNO (M=238.081); calc.: molpeak (M+H)+: 238/240 (Br); found: molpeak (M+H)+: 238/240 (Br); HPLC-MS: 4.8 minutes (method B).
Quantity
50 g
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reactant
Reaction Step One
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217 mL
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ice water
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1.5 L
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reactant
Reaction Step Two

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